molecular formula C14H14ClNO2 B8316302 Ethyl 4-chloro-2,5-dimethylquinoline-3-carboxylate

Ethyl 4-chloro-2,5-dimethylquinoline-3-carboxylate

Cat. No. B8316302
M. Wt: 263.72 g/mol
InChI Key: AQOKFYUSQJPCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-2,5-dimethylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

ethyl 4-chloro-2,5-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C14H14ClNO2/c1-4-18-14(17)12-9(3)16-10-7-5-6-8(2)11(10)13(12)15/h5-7H,4H2,1-3H3

InChI Key

AQOKFYUSQJPCFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N=C1C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (Example 12c) (1.36 g, 7.68 mmol), ethyl 3-oxobutanoate (1.46 mL, 11.5 mmol), and NaOH (0.046 g, 1.15 mmol) in anhydrous dioxane (10 mL) were refluxed under nitrogen for 15 hrs. The solvent was then removed under vacuum, and the residue was re-dissolved in DMF (15 mL). To this solution was added POCl3 (1.41 mL, 15.4 mmol), and the reaction mixture was stirred at room temperature for 45 minutes.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
0.046 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.41 mL
Type
reactant
Reaction Step Two

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